(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide
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Description
(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.305. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is synthesized through a reversible addition-fragmentation chain transfer (raft) copolymerization reaction . This suggests that it may interact with various biological targets, depending on the specific functional groups present in the compound.
Mode of Action
The compound’s mode of action is likely related to its chemical structure and the presence of specific functional groups. The compound is obtained through a RAFT copolymerization reaction , which suggests that it may interact with its targets through hydrogen bonding . .
Biochemical Pathways
Given its method of synthesis, it may be involved in pathways related to polymerization and hydrogen bonding .
Pharmacokinetics
Its high ionic conductivity suggests that it may have good bioavailability.
Result of Action
Its synthesis through a raft copolymerization reaction suggests that it may have effects related to polymerization and hydrogen bonding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect its ionic conductivity . .
Properties
IUPAC Name |
N'-(1,4-dimethyl-6-oxopyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-10-7-13(20)18(2)14(17-10)15-9-16-23-8-11-3-5-12(6-4-11)19(21)22/h3-7,9H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGNJLOKKRSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N=CNOCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/N=C/NOCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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